1,5-二氧戊环-2-酮

描述

Synthesis Analysis

1,5-Dioxepan-2-one is synthesized primarily through ring-opening polymerization (ROP). A study by Albertsson and Palmgren (1993) demonstrated the polymerization of DXO using stannous 2-ethylhexanoate as an initiator, resulting in polymers with a molecular weight exceeding 150,000. The process shows a high degree of conversion at 110°C within 20 hours, although it is susceptible to transesterification reactions and thermal degradation above 130°C, which can reduce the molecular weight (Albertsson & Palmgren, 1993). Another study by Löfgren and Albertsson (1995) explored the ring-opening polymerization of DXO initiated with aluminium isopropoxide, resulting in high molecular weight poly(DXO) with a narrow molecular weight distribution. This study highlighted the impact of polymerization conditions, such as temperature and the presence of Lewis bases, on the polymerization kinetics and the final product's molecular weight (Löfgren & Albertsson, 1995).

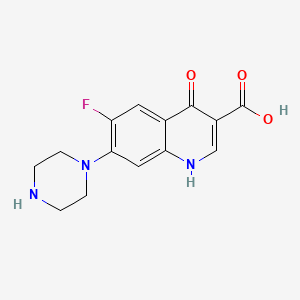

Molecular Structure Analysis

The molecular structure of 1,5-Dioxepan-2-one and its polymers has been extensively studied to understand its polymerization mechanism and resultant polymer properties. The coordination-insertion mechanism based on the acyl-oxygen cleavage of the DXO ring has been confirmed in homopolymerizations and block copolymerizations involving DXO (Loefgren, Albertsson, Dubois, Jerome, & Teyssie, 1994). This mechanism plays a crucial role in achieving controlled molecular weight and narrow molecular weight distribution in the synthesized polymers.

科学研究应用

生物医学应用中的可生物降解聚合物

1,5-二氧戊环-2-酮 (DXO) 用于制造可生物降解聚合物,尤其适用于生物医学应用。它与 L-丙交酯共聚产生半结晶、柔韧的材料,可根据特定需求调整其结晶度和侵蚀特性。交联聚 (DXO) 已被探索作为一种新型可生物降解弹性体,由于能够通过聚合物组成和药物溶解度控制药物输送模式,因此适用于受控药物释放应用 (Albertsson, Edlund, & Stridsberg, 2000)。

杂化纳米颗粒

DXO 已用于形成二氧化硅/聚 (1,5-二氧戊环-2-酮) 杂化纳米颗粒。通过采用表面引发环开聚合,DXO 直接从二氧化硅纳米颗粒上的 Si-OH 基团生长,产生一种结合两种组分特性的产物,可用于各种纳米技术应用 (Yoon et al., 2004)。

组织工程中的多孔支架

在组织工程领域,DXO 用于制造多孔支架,特别是用于组织替代和再生。通过将 DXO 片段掺入含有 L-丙交酯或 ε-己内酯的聚合物中,可以生产出具有增加的亲水性和定制的机械性能的支架。由于其可调节的孔隙率和互连性,这些支架已在肌腱或神经导管替代等应用中显示出潜力 (Odelius, Plikk, & Albertsson, 2005)。

聚合物合成和聚合机理研究

聚 (1,5-二氧戊环-2-酮) (PDXO) 的合成及其聚合机理的研究是一个重要的研究领域。对这些机理的理解,特别是由各种试剂催化的开环聚合过程,有助于开发具有特定特性的聚合物,适用于医疗和技术应用 (Makiguchi et al., 2015)。

调整机械性能和可降解性

DXO 在设计聚合物时至关重要,在这些聚合物中需要精确控制机械性能和降解速率。通过操作分子结构,例如通过交联或创建嵌段共聚物,可以定制基于 DXO 的聚合物以用于特定应用,从药物输送系统到临时组织替代品 (Ryner & Albertsson, 2001)。

作用机制

- Notably, three organocatalysts have been studied in the context of DXO ROP: 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

- t-BuP4 and DBU operate via an initiator/chain end activated ROP mechanism , while TBD follows a nucleophilic ROP mechanism .

- The key step in DXO ROP involves the nucleophilic attack of the alkoxide (formed from the catalyst) on the carbonyl carbon of DXO .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

安全和危害

1,5-Dioxepan-2-one is generally considered safe under standard operating conditions, but appropriate protective measures should be taken, such as wearing protective eyewear, gloves, and laboratory clothing . When handling or using it on a large scale, care should be taken to prevent skin contact, inhalation, or ingestion . During storage and handling, reactions with oxidizing agents and strong acids should be avoided, as should exposure to high temperatures and open flames .

未来方向

The future directions of 1,5-Dioxepan-2-one research are likely to focus on its use in the synthesis of polymers. The ring-opening polymerization of 1,5-Dioxepan-2-one has been studied extensively, and the use of organocatalysts in this process offers several advantages, including convenience, fast rates, functional group tolerance, selectivity, and easy separation . This makes 1,5-Dioxepan-2-one a promising candidate for the production of a variety of polymers with controlled molecular weight, molecular weight distribution, end groups, architecture, stereoregularity, and monomer sequence .

生化分析

Biochemical Properties

1,5-Dioxepan-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of biodegradable polymers. It interacts with several enzymes and proteins during these reactions. For instance, organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used as catalysts in the ring-opening polymerization of 1,5-Dioxepan-2-one . These interactions are essential for initiating and controlling the polymerization process, leading to the formation of polymers with desired properties.

Cellular Effects

1,5-Dioxepan-2-one has been studied for its effects on various types of cells and cellular processes. It is known to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, poly(L-lactide-co-1,5-dioxepan-2-one) scaffolds have been used in bone tissue engineering, where they support the proliferation and differentiation of human osteoblast-like cells . This indicates that 1,5-Dioxepan-2-one can play a role in promoting cellular activities that are crucial for tissue regeneration.

Molecular Mechanism

The molecular mechanism of 1,5-Dioxepan-2-one involves its interaction with specific biomolecules during the ring-opening polymerization process. The compound undergoes nucleophilic attack by organocatalysts such as TBD, leading to the formation of polymer chains . This process is highly controlled and allows for the synthesis of polymers with precise molecular weights and distributions. Additionally, the interaction of 1,5-Dioxepan-2-one with these catalysts can result in enzyme inhibition or activation, further influencing the polymerization process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Dioxepan-2-one can change over time due to factors such as stability and degradation. Studies have shown that the compound undergoes hydrolysis both in vitro and in vivo, making it a suitable candidate for bio-absorbable materials . The stability of 1,5-Dioxepan-2-one and its degradation products can influence long-term cellular functions, which is an important consideration for its use in biomedical applications.

Dosage Effects in Animal Models

The effects of 1,5-Dioxepan-2-one vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound’s polymerization products are biocompatible and can be used in various biomedical applications . High doses of 1,5-Dioxepan-2-one or its polymers may lead to adverse effects, including toxicity, which necessitates careful dosage optimization in experimental settings.

Metabolic Pathways

1,5-Dioxepan-2-one is involved in metabolic pathways that include its hydrolysis and subsequent degradation. The compound interacts with enzymes that facilitate its breakdown into smaller, more manageable molecules . These metabolic processes are crucial for the compound’s bio-absorbability and its eventual excretion from the body.

Transport and Distribution

Within cells and tissues, 1,5-Dioxepan-2-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biomedical applications.

Subcellular Localization

The subcellular localization of 1,5-Dioxepan-2-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, its presence in certain organelles may enhance its role in polymerization processes or its interactions with other biomolecules.

属性

IUPAC Name |

1,4-dioxepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-1-2-7-3-4-8-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLNDUQWRUPYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

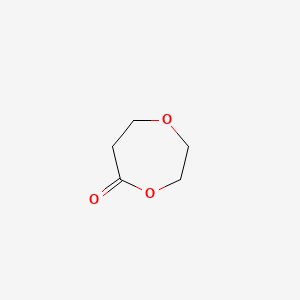

C1COCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121425-66-9 | |

| Record name | 1,5-Dioxepan-2-one homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121425-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60188919 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35438-57-4 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,5-Dioxepan-2-one?

A1: 1,5-Dioxepan-2-one has a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: How is 1,5-Dioxepan-2-one typically synthesized?

A2: Several methods exist for DXO synthesis. One common approach involves the Baeyer-Villiger oxidation of tetrahydropyran-4-one. [] Another method utilizes the ring-opening polymerization of its cyclic dimer. []

Q3: What spectroscopic techniques are used to characterize DXO and its polymers?

A3: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, to determine the structure, composition, and monomer sequence in DXO copolymers. [, , ] Fourier transform infrared (FTIR) spectroscopy helps identify functional groups and monitor polymerization reactions. [, , ] Size exclusion chromatography (SEC) is crucial for determining molecular weight and distribution in synthesized polymers. [, , , ]

Q4: What are the advantages of using 1,5-Dioxepan-2-one in polymer synthesis?

A4: DXO is attractive for creating biodegradable and biocompatible polymers due to its ability to form homopolymers and copolymers with tunable properties. [, , , ]

Q5: What polymerization methods are commonly used with DXO?

A5: DXO readily undergoes ring-opening polymerization (ROP) using various catalysts. This includes organometallic catalysts like stannous octoate (Sn(Oct)2) [, , , , , ] and aluminum isopropoxide [, ], as well as organocatalysts like diphenyl phosphate (DPP). [] Enzyme-catalyzed ROP using lipases is also gaining interest. [, ]

Q6: How does the choice of comonomer influence the properties of DXO copolymers?

A6: The properties of DXO copolymers are highly dependent on the comonomer used. For example, incorporating L-lactide (LLA) yields semi-crystalline materials with tunable crystallinity and degradation rates. [, , , , , ] Copolymers with ε-caprolactone (CL) demonstrate elastomeric properties. [, , , ] The incorporation of trimethylene carbonate (TMC) further contributes to the material's elasticity and biocompatibility. []

Q7: How does DXO influence the thermal and mechanical properties of its copolymers?

A7: DXO generally lowers the melting temperature and crystallinity of its copolymers, resulting in more flexible materials. [, , ] For instance, DXO/LLA copolymers retain crystallinity even with high DXO content, but show lower melting temperatures compared to pure PLLA. [] DXO/CL copolymers exhibit a single glass transition temperature influenced by DXO content. []

Q8: Can the degradation rate of DXO-based polymers be controlled?

A8: Yes, the degradation rate is influenced by factors like copolymer composition, monomer sequence, and crystallinity. [, , ] DXO/LLA copolymers show a degradation rate dependent on the ratio of the monomers. []

Q9: What are the potential applications of DXO-based polymers in biomedicine?

A9: DXO-based polymers hold promise for various biomedical applications, including:

- Drug Delivery: DXO copolymers have been explored for creating microspheres capable of controlled drug release. [, ] The release profile can be tailored by adjusting the copolymer composition and drug properties. []

- Tissue Engineering: The biocompatibility and tunable mechanical properties make DXO copolymers attractive for scaffolds in tissue engineering. [, , ] Research shows promising results for bone tissue regeneration. [, ]

- Medical Implants: DXO-based materials are being investigated for creating implants with improved biocompatibility and reduced platelet adhesion. []

Q10: What are the future directions for research on 1,5-Dioxepan-2-one?

A10: Ongoing research on DXO focuses on:

- Novel Polymer Architectures: Exploring new combinations of monomers and polymerization techniques to create materials with tailored properties for specific applications. [, , , ]

- Enhanced Biocompatibility: Investigating surface modifications and functionalization strategies to further improve the biocompatibility of DXO-based polymers. []

- Controlled Degradation: Developing a deeper understanding of the degradation mechanisms of DXO copolymers to precisely control their degradation rates for targeted applications. []

- Sustainable Synthesis: Exploring more environmentally friendly and sustainable methods for DXO synthesis and polymerization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,4S,9aS,9bR)-4-hydroxy-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1217142.png)